2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo thiazin ring system, an ethyl group, and a morpholinyl ethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves multiple steps:
Formation of the dibenzo thiazin ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethyl group: An ethylation reaction is carried out using ethyl halides in the presence of a base.
Attachment of the morpholinyl ethyl acetamide moiety: This step involves the reaction of the intermediate with morpholine and acetic anhydride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: A related compound with similar structural features but different functional groups.
9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Another similar compound with variations in the acetic acid moiety.
Uniqueness
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C22H27N3O4S/c1-2-17-7-8-20-19(15-17)18-5-3-4-6-21(18)30(27,28)25(20)16-22(26)23-9-10-24-11-13-29-14-12-24/h3-8,15H,2,9-14,16H2,1H3,(H,23,26) |
InChI Key |
JFTLRIOMIULPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.